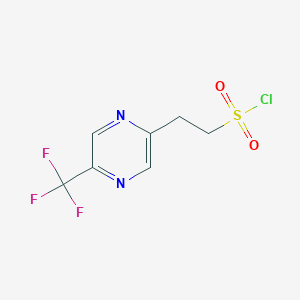
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O2S and a molecular weight of 274.65 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.
Análisis De Reacciones Químicas
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride include:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Known for its strong electrophilic properties and used in similar applications.
2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride: A precursor in the synthesis of the chloride derivative.
Trifluoromethylated compounds: Such as trifluoromethylbenzene and trifluoromethylpyridine, which share the trifluoromethyl group but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazine ring, providing distinct reactivity and application potential in various fields.
Propiedades
Número CAS |
1196153-77-1 |
|---|---|
Fórmula molecular |
C7H6ClF3N2O2S |
Peso molecular |
274.65 g/mol |
Nombre IUPAC |
2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride |
InChI |
InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |
Clave InChI |
PHMLSXGKBVCHBX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


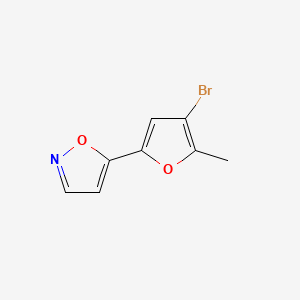
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
![tert-butyl N-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13460237.png)
![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
![Ethyl[1-(5-methoxypyridin-2-yl)ethyl]amine](/img/structure/B13460243.png)
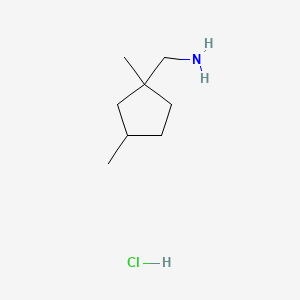
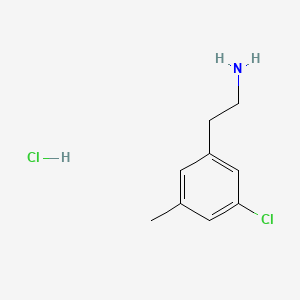
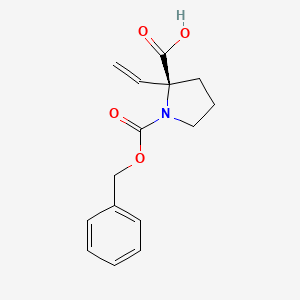
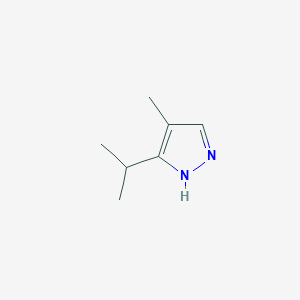

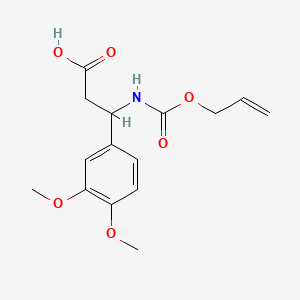
![N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide](/img/structure/B13460289.png)
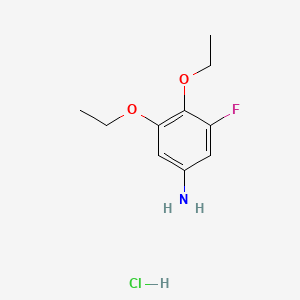
![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)
